molecular formula C21H20FN3O7S B2857719 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1251591-21-5

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2857719
CAS No.: 1251591-21-5
M. Wt: 477.46
InChI Key: CXMHOZXAMSMPGI-UHFFFAOYSA-N
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Description

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, pyridazinone, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the acylation of the pyridazinone with 3,4,5-trimethoxyphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((3-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-(3-((3-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide may confer unique properties, such as increased metabolic stability or specific interactions with biological targets, compared to its chloro- or bromo- analogs.

Biological Activity

The compound 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F N₃ O₄ S
  • Molecular Weight : 385.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorobenzenesulfonyl group enhances its interaction with enzymes and receptors involved in key metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes related to inflammation and bacterial resistance.

Antibacterial Activity

Recent research has indicated that compounds similar to this structure exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to the target compound have shown MIC values ranging from 16 µM to 128 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µM)Bacterial Strain
Compound A16S. aureus
Compound B32E. coli
Compound C64B. subtilis

This suggests a promising potential for the target compound in treating bacterial infections.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Similar compounds have shown varying degrees of AChE inhibition:

  • IC50 Values : The IC50 values for AChE inhibition ranged from 0.55 µM to 2.28 µM across different derivatives .
CompoundIC50 (µM)Activity Level
Compound D0.55High
Compound E1.50Moderate
Compound F2.28Low

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the core structure of the target compound and evaluated their biological activities. The results demonstrated that modifications in the substituent groups significantly influenced antibacterial and AChE inhibitory activities.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that electron-donating groups on the aromatic ring enhanced both antibacterial and AChE inhibitory activities. For example, introducing methoxy groups increased potency against E. coli .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O7S/c1-30-16-10-14(11-17(31-2)21(16)32-3)23-18(26)12-25-20(27)8-7-19(24-25)33(28,29)15-6-4-5-13(22)9-15/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMHOZXAMSMPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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